molecular formula C13H20BrNO2 B279495 N-(3-bromo-4,5-dimethoxybenzyl)-N-butylamine

N-(3-bromo-4,5-dimethoxybenzyl)-N-butylamine

Cat. No. B279495
M. Wt: 302.21 g/mol
InChI Key: NQEOWRIEGMQEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4,5-dimethoxybenzyl)-N-butylamine, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the NBOMe series. It is a potent agonist of the 5-HT2A receptor, which is responsible for the effects of many hallucinogenic drugs. 25B-NBOMe is a relatively new drug, having first appeared on the recreational drug market in 2010. Since then, it has been associated with several fatalities and has been classified as a Schedule I controlled substance in many countries.

Mechanism of Action

The mechanism of action of N-(3-bromo-4,5-dimethoxybenzyl)-N-butylamine is similar to that of other hallucinogenic drugs. It binds to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the receptor leads to a cascade of intracellular signaling events that ultimately result in the psychedelic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromo-4,5-dimethoxybenzyl)-N-butylamine are similar to those of other hallucinogenic drugs. It can cause changes in perception, mood, and thought processes. It can also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure. In some cases, it can also cause hallucinations, delusions, and paranoia.

Advantages and Limitations for Lab Experiments

N-(3-bromo-4,5-dimethoxybenzyl)-N-butylamine has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it useful for investigating the role of this receptor in various physiological and pathological processes. However, it also has several limitations. It is a relatively new drug, and there is limited information available on its long-term effects. It is also a controlled substance, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on N-(3-bromo-4,5-dimethoxybenzyl)-N-butylamine. One area of interest is the role of the 5-HT2A receptor in the regulation of mood and cognition. Another area of interest is the potential therapeutic applications of N-(3-bromo-4,5-dimethoxybenzyl)-N-butylamine in the treatment of certain psychiatric disorders. However, further research is needed to fully understand the effects of this drug and its potential applications.

Synthesis Methods

The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-N-butylamine involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with butylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

N-(3-bromo-4,5-dimethoxybenzyl)-N-butylamine has been used in several scientific studies to investigate the mechanism of action of hallucinogenic drugs. It has been shown to be a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of drugs such as LSD and psilocybin. Studies have also investigated the role of the 5-HT2A receptor in the regulation of mood, cognition, and perception.

properties

Molecular Formula

C13H20BrNO2

Molecular Weight

302.21 g/mol

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]butan-1-amine

InChI

InChI=1S/C13H20BrNO2/c1-4-5-6-15-9-10-7-11(14)13(17-3)12(8-10)16-2/h7-8,15H,4-6,9H2,1-3H3

InChI Key

NQEOWRIEGMQEBJ-UHFFFAOYSA-N

SMILES

CCCCNCC1=CC(=C(C(=C1)Br)OC)OC

Canonical SMILES

CCCCNCC1=CC(=C(C(=C1)Br)OC)OC

Origin of Product

United States

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